Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate, also known as disodium bathophenanthrolinedisulfonate, is a chemical compound with the formula C₂₄H₁₆N₂Na₂O₇S₂•xH₂O. It is a salt of the organic molecule 4,7-diphenyl-1,10-phenanthroline-4',4''-disulfonic acid.
This compound finds applications in various scientific research fields, primarily due to its ability to form complexes with metal ions. Here are some specific examples:
Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is a complex organic compound characterized by its unique structure, which includes a sodium salt of a sulfonic acid derived from 1,10-phenanthroline. Its molecular formula is with a molar mass of approximately 554.50 g/mol . This compound features two dibenzenesulfonate groups linked through a 1,10-phenanthroline moiety, making it notable for its chelating properties and potential applications in various fields, including biochemistry and materials science.
The primary mechanism of action of BPS is through iron chelation. BPS can bind to iron ions, forming a complex that alters the iron's availability and reactivity in biological systems [, ]. This chelation can influence various cellular processes involving iron.
For instance, BPS can be used to reduce intracellular iron levels in cultured cells, mimicking iron deficiency conditions for research purposes [].
Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate exhibits significant biological activity. It has been shown to influence cellular functions by modulating cell signaling pathways and gene expression. The compound's ability to chelate metal ions may also play a role in its biological effects, potentially impacting processes like oxidative stress and cellular metabolism. Research indicates that it could have applications in therapeutic settings, particularly in cancer research and treatment due to its interaction with cellular mechanisms.
The synthesis of Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate typically involves multi-step organic reactions:
Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate has diverse applications:
Studies on the interactions of Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate have highlighted its ability to form complexes with various metal ions. These interactions can modulate enzymatic activities and influence cellular responses. For instance, its chelation of iron ions can affect oxidative stress pathways within cells. Furthermore, research indicates that this compound can alter gene expression profiles in certain cell types, suggesting its potential role as a therapeutic agent.
Several compounds share structural similarities with Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Disodium 4,7-diphenyl-1,10-phenanthroline disulfonate | Lacks hydration; used primarily in analytical chemistry | |
Sodium 1,10-phenanthroline-5-sulfonate | Contains a single sulfonate group; simpler structure | |
Sodium 2-(1H-imidazol-2-yl)-1H-benzimidazole-5-sulfonate | Features imidazole; used in biochemistry for enzyme studies |
The uniqueness of Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate lies in its dual sulfonate groups and intricate phenanthroline linkage which enhances its chelation capacity and biological activity compared to other similar compounds. This structural complexity contributes to its diverse applications across multiple scientific disciplines.